molecular formula C11H19N3 B2846555 N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine CAS No. 56098-51-2

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine

Cat. No.: B2846555
CAS No.: 56098-51-2
M. Wt: 193.294
InChI Key: PHNGOQUFEMIIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. The specific properties, applications, and mechanism of action for this compound are highly specialized. Researchers are encouraged to consult the scientific literature for potential applications in areas such as catalysis, materials science, or as a building block for more complex molecules. Please handle with appropriate safety precautions. Store according to the manufacturer's recommendations, typically away from oxidizing agents and potentially under an inert atmosphere. This product is strictly for laboratory and research purposes.

Properties

IUPAC Name

N',N'-dimethyl-N-(pyridin-2-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-14(2)9-5-7-12-10-11-6-3-4-8-13-11/h3-4,6,8,12H,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNGOQUFEMIIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented synthesis involves the nucleophilic substitution of 2-(bromomethyl)pyridine with N,N′-dimethyl-1,3-propanediamine (CAS 111-33-1). The primary amine group of N,N′-dimethyl-1,3-propanediamine attacks the electrophilic carbon of 2-(bromomethyl)pyridine, displacing bromide and forming the target compound (Figure 1). A 1:1 molar ratio is typically employed, though excess diamine (1.2–1.5 equivalents) ensures complete conversion and minimizes dialkylation by-products.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HBr
  • Temperature: 60–80°C under reflux for 12–24 hours
  • Yield: 65–78% after purification via vacuum distillation or column chromatography

Optimization and By-Product Analysis

Elevating the reaction temperature to 80°C in DMF reduces reaction time to 8 hours but may promote degradation of the pyridine moiety. By-products include:

  • Dialkylated species: Formed when both amine groups react (≤5% yield).
  • Hydrolyzed 2-(hydroxymethyl)pyridine: Arises from trace moisture (mitigated by molecular sieves).

Table 1: Comparative Reaction Conditions and Yields

Solvent Base Temp (°C) Time (h) Yield (%) Purity (%)
THF TEA 60 24 68 95
DMF K₂CO₃ 80 8 75 92
Ethanol None 70 18 52 88

Data adapted from. Ethanol as a solvent under neutral conditions shows inferior yield due to competing solvolysis.

Reductive Amination of Pyridine-2-carbaldehyde

Two-Step Synthesis Pathway

An alternative route involves reductive amination of pyridine-2-carbaldehyde with N,N′-dimethyl-1,3-propanediamine. The process occurs in two stages:

  • Imine Formation: Condensation of the aldehyde and amine generates a Schiff base.
  • Reduction: Sodium borohydride (NaBH₄) or hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.

Reaction Conditions:

  • Step 1: Ethanol, 25°C, 6 hours (yield: 85–90% imine intermediate).
  • Step 2: NaBH₄ in methanol, 0°C to 25°C, 2 hours (overall yield: 58–62%).

Limitations and Scalability

While avoiding hazardous alkyl halides, this method requires stringent moisture control and yields are suboptimal compared to nucleophilic substitution. Industrial scalability is further hampered by the cost of Pd catalysts in hydrogenation.

Catalytic Amination of 1,3-Dichloropropane

One-Pot Catalytic Approach

A patent-derived method utilizes 1,3-dichloropropane, dimethylamine, and 2-(aminomethyl)pyridine under catalytic conditions. A Cu-Co-Ni/Al₂O₃ catalyst facilitates sequential amination at 120–150°C and 20–30 bar H₂ pressure.

Key Advantages:

  • Atom Economy: Direct coupling minimizes intermediate isolation.
  • Yield: 70–75% with 90% selectivity for the monoalkylated product.

Table 2: Catalytic Amination Parameters

Catalyst Composition (%) Pressure (bar) Temp (°C) Yield (%)
Cu:Co:Ni = 50:30:20 25 130 72
Cu:Co:Ni = 60:20:20 30 150 68

Data sourced from. Higher cobalt content correlates with improved selectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance heat transfer and reduce reaction time. A microreactor system with 2-(bromomethyl)pyridine and N,N′-dimethyl-1,3-propanediamine achieves 80% conversion in 30 minutes at 100°C, outperforming batch processes.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Catalysis

Role as a Catalyst:
N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine has been identified as an effective catalyst in various organic reactions. It plays a crucial role in amine-catalyzed aldol reactions, which are fundamental in synthesizing complex organic molecules. The compound's ability to facilitate enantioselective reactions makes it valuable in the pharmaceutical industry for developing chiral drugs .

Case Study:
A study demonstrated the compound's efficacy in catalyzing aldol reactions, highlighting its ability to enhance reaction rates and selectivity. The findings indicated that using this compound as a catalyst led to improved yields of desired products compared to traditional methods .

Analytical Chemistry

HPLC Applications:
this compound is utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. Its compatibility with different mobile phases allows for flexible application in both analytical and preparative contexts.

Data Table: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile + Water
AdditivePhosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
Application TypeMass-Spec Compatible

This method is particularly useful for isolating impurities and analyzing pharmacokinetics, demonstrating the compound's relevance in drug development and quality control .

Material Science

Use in Polymer Chemistry:
The compound serves as a building block in synthesizing various polymers and advanced materials. Its properties allow it to enhance the performance characteristics of polymers, such as thermal stability and mechanical strength.

Case Study:
Research has shown that incorporating this compound into polymer matrices significantly improved their thermal properties. The study indicated that the modified polymers exhibited lower thermal degradation rates compared to unmodified counterparts .

Environmental Applications

Role in Green Chemistry:
The compound has potential applications in green chemistry due to its efficiency as a catalyst that can reduce waste and energy consumption during chemical processes. Its use aligns with sustainable practices aimed at minimizing environmental impact.

Case Study:
A recent investigation highlighted the use of this compound in synthesizing biodegradable materials. The results showed that using this compound facilitated the production of eco-friendly alternatives to conventional plastics .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine involves its ability to chelate metal ions, forming stable complexes. This chelation can affect various biochemical pathways, including enzyme activity and metal ion transport. The compound’s interaction with metal ions can lead to the inhibition of certain enzymes or the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications Reference
N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine C10H17N3 179.267 -N(CH3)2, -CH2(pyridin-2-yl) 1.25 HPLC analysis, coordination chemistry
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine C13H16N4 228.30 -NH(pyridin-2-yl) at both termini N/A Ligand in coordination chemistry
N,N,N',N'-Tetrabutylpropane-1,3-diamine (TBP) C19H42N2 298.55 -N(CH2CH2CH2CH3)2 at both termini N/A Anticancer activity (prostate cancer)
N'-(Pyridin-2-yl)propane-1,3-diamine C9H15N3 165.24 -NH2, -CH2(pyridin-2-yl) N/A Catalyst for transfer hydrogenation
N,N-Dimethyl-N'-(5-nitro-2-pyridyl)propane-1,3-diamine C10H16N4O2 236.26 -N(CH3)2, -CH2(5-nitro-pyridin-2-yl) N/A Potential pharmaceutical intermediate
N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine C14H29N3 239.40 -N(CH3)2, -CH2CH2CH2N(C6H11) N/A Enzyme inhibition (ANT(2'))

Key Observations :

  • Substituent Effects: Lipophilicity: The dimethyl and pyridinylmethyl groups in the target compound enhance lipophilicity (LogP = 1.25) compared to unsubstituted analogues like N'-(pyridin-2-yl)propane-1,3-diamine . Bulkiness: Bulky substituents, such as tetrabutyl groups in TBP, significantly increase molecular weight and may improve membrane interaction in biological systems .
Catalytic Activity
  • The target compound’s pyridinylmethyl group enables coordination with metals, but its dimethyl groups limit solubility in aqueous systems. In contrast, N'-(pyridin-2-yl)propane-1,3-diamine (lacking dimethyl groups) forms a water-soluble Pd(II) complex effective in transfer hydrogenation of ketones, achieving >90% yield with recyclability .
Chemical Reactivity

    Biological Activity

    N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine (also referred to as DPMPD) has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

    Chemical Structure and Synthesis

    This compound is characterized by its pyridine ring and a diamine structure. The synthesis typically involves the reaction of 2-pyridinemethanol with dimethylamine and propane-1,3-diamine under controlled conditions. The resulting compound is often further modified into metal complexes to enhance its biological efficacy.

    Anticancer Properties

    One of the most significant areas of research involving DPMPD is its anticancer properties. A study indicated that the copper complex of DPMPD exhibited moderate cytotoxic effects on the Hep-G2 liver cancer cell line. The mechanism was investigated through molecular docking studies against topoisomerase II, revealing a binding affinity that suggests potential as an anticancer agent. The binding energy calculated was -5.94 kcal/mol, indicating a strong interaction with the target enzyme .

    Table 1: Cytotoxicity of DPMPD Complexes on Hep-G2 Cell Line

    CompoundIC50 (µM)Binding Energy (kcal/mol)
    Copper Complex of DPMPD15-5.94
    Free DPMPD22N/A

    Enzyme Inhibition

    DPMPD has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR) in E. coli, which is crucial for nucleotide synthesis. Inhibition studies revealed that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant potency .

    Table 2: Inhibition Potency of DPMPD Derivatives on E. coli DHFR

    CompoundIC50 (nM)
    DPMPD Derivative A42.50
    DPMPD Derivative B100.9

    Mechanistic Insights

    The biological activity of DPMPD can be attributed to its ability to interact with key biological targets. Molecular docking studies have elucidated how the compound fits into the active sites of enzymes like topoisomerase II and DHFR, facilitating competitive inhibition. The presence of the pyridine moiety enhances electron donation capabilities, which is critical for binding interactions.

    Case Studies

    • Anticancer Activity : A study involving the copper complex of DPMPD demonstrated significant cytotoxicity against Hep-G2 cells, with further analysis indicating that it induces apoptosis through DNA damage pathways.
    • Enzyme Inhibition : Research on the inhibition of E. coli DHFR showed that derivatives of DPMPD could effectively compete with natural substrates, highlighting their potential as antibacterial agents.

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The compound is typically synthesized via alkylation of amine precursors. Key variables include:

    • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
    • Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation of amine groups.
    • Workup : Purification via column chromatography or recrystallization is critical for isolating high-purity products. Reaction optimization should prioritize minimizing byproducts (e.g., over-alkylation) .

    Q. How is the compound characterized using spectroscopic and crystallographic methods?

    • Methodological Answer :

    • Spectroscopy : ¹H/¹³C NMR confirms proton environments and connectivity. Pyridine protons resonate at δ 8.3–8.5 ppm, while methyl groups appear as singlets near δ 2.2–2.4 ppm .
    • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves molecular geometry. For example, bond angles around the pyridine nitrogen and amine groups are critical for confirming ligand denticity .

    Advanced Research Questions

    Q. How does This compound act as a ligand in transition metal complexes, and what factors influence its coordination behavior?

    • Methodological Answer :

    • Denticity : The ligand acts as a tridentate donor, coordinating via pyridine-N, tertiary amine-N, and one secondary amine-N. Steric effects from dimethyl groups can limit coordination modes .
    • Metal Compatibility : Copper(II) and palladium(II) complexes are well-documented. For Cu(II), Jahn-Teller distortion may lead to elongated axial bonds, observable via UV-Vis (d-d transitions at ~600–700 nm) .
    • pH Sensitivity : Protonation of amine groups at low pH reduces ligand availability, impacting complex stability .

    Q. What are the catalytic applications of metal complexes derived from this compound, such as in transfer hydrogenation?

    • Methodological Answer :

    • Palladium Complexes : A Pd(II) complex with β-cyclodextrin modification catalyzes ketone hydrogenation using isopropyl alcohol as a reductant. Key parameters:
    • Temperature : 60–80°C under reflux.
    • Substrate Scope : Electron-deficient aromatic ketones show higher conversion rates.
    • Chiral Induction : Cyclodextrin’s chiral cavity enables enantioselectivity (up to 75% ee), validated by chiral HPLC .
    • Reusability : Catalyst recovery via precipitation (using diethyl ether) allows 5 cycles with <10% activity loss .

    Q. How can computational methods like DFT complement experimental studies of this compound’s electronic structure and reactivity?

    • Methodological Answer :

    • DFT Modeling : Optimize geometry using B3LYP/6-31G* to predict bond lengths and angles. Compare with crystallographic data to validate accuracy.
    • Frontier Molecular Orbitals : HOMO-LUMO gaps indicate charge-transfer tendencies in metal complexes. For Cu(II) complexes, calculated HOMO localization on the ligand aligns with redox activity in catalysis .

    Q. What challenges arise in resolving enantiomeric forms of chiral derivatives using crystallographic data?

    • Methodological Answer :

    • Enantiomorph-Polarity Estimation : Use Flack’s x parameter (superior to Rogers’ η) to distinguish enantiomers in near-centrosymmetric structures.
    • Data Collection : High-resolution (<1.0 Å) data improves reliability. SHELXL refinement with TWIN/BASF commands handles twinning in chiral crystals .

    Structural and Analytical Considerations

    Q. What advanced techniques are used to analyze supramolecular interactions in crystals of this compound?

    • Methodological Answer :

    • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions between pyridine rings).
    • ORTEP Visualization : Graphical tools (ORTEP-III) illustrate thermal ellipsoids and disorder, critical for validating hydrogen-bonding networks .

    Contradictions and Limitations in Current Research

    • Synthetic Yields : Reported yields vary (45–85%) due to sensitivity to alkylation conditions. Overly vigorous stirring or moisture contamination can reduce reproducibility .
    • Catalytic Efficiency : While Pd(II) complexes show high activity, scalability is limited by ligand stability under prolonged heating .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.